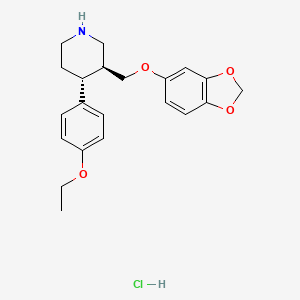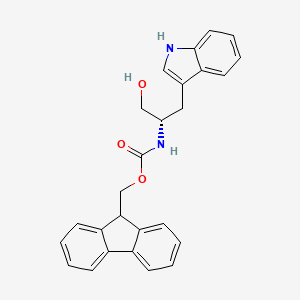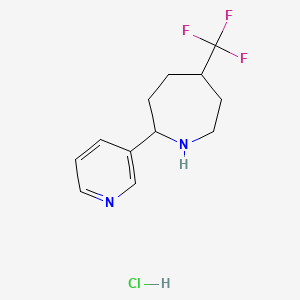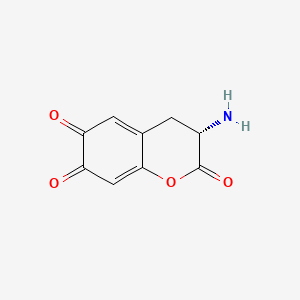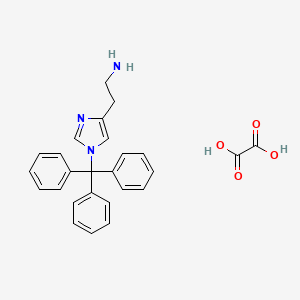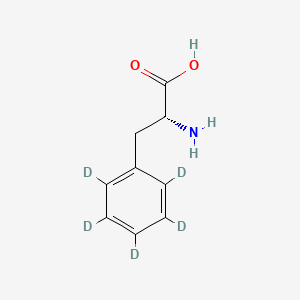
Vandetanib-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vandetanib is an antineoplastic kinase inhibitor used to treat symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease . It is an oral once-daily kinase inhibitor of tumor angiogenesis and tumor cell proliferation with the potential for use in a broad range of tumor types .
Synthesis Analysis
A study has been conducted on the design and synthesis of Vandetanib derivatives . The study involved the introduction of a nitroimidazole group in the piperidine side chain and modification on the aniline moiety of vandetanib .Molecular Structure Analysis
Vandetanib is a novel, orally available inhibitor of different intracellular signaling pathways involved in tumor growth, progression, and angiogenesis: vascular endothelial growth factor receptor-2, epidermal growth factor receptor, and REarranged during Transfection tyrosine kinase activity .Chemical Reactions Analysis
A Liquid chromatography tandem mass spectrometry (LC–MS/MS) method was established for the determination of Vandetanib in two various matrices including rat liver microsomes (RLMs) and human plasma . This method was applied in metabolic stability investigation of Vandetanib .Physical And Chemical Properties Analysis
Vandetanib is an oral once-daily kinase inhibitor of tumor angiogenesis and tumor cell proliferation . Its chemical formula is C22H24BrFN4O2 .Safety And Hazards
Orientations Futures
Vandetanib has shown potential in the treatment of various types of cancer, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer . Ongoing phase II and III clinical trials will better define the appropriate schedule, the optimal setting of evaluation, and the safety of long-term use of Vandetanib .
Propriétés
Numéro CAS |
1215100-18-7 |
|---|---|
Nom du produit |
Vandetanib-d4 |
Formule moléculaire |
C22H24BrFN4O2 |
Poids moléculaire |
479.387 |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i7D2,8D2 |
Clé InChI |
UHTHHESEBZOYNR-OSEHSPPNSA-N |
SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC |
Synonymes |
N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-[[1-methyl-4-(piperidinyl-d4)]methoxy]-4-quinazolinamine; 4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-[[1-methyl(piperidin-4-yl)-d4]_x000B_methoxy]quinazoline; ZD 6474-d4; Zactima-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




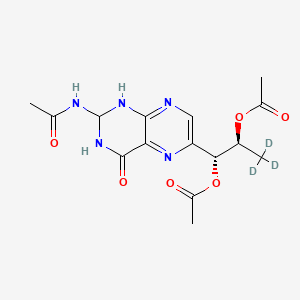
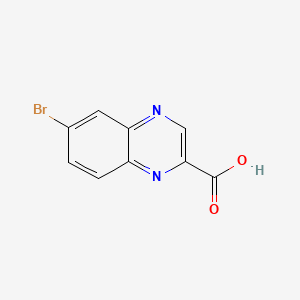
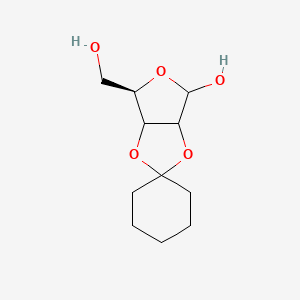
![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)
